molecular formula C15H18N2O3 B5756891 N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzamide

N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzamide

Cat. No. B5756891
M. Wt: 274.31 g/mol
InChI Key: JFRZRWQXBBUJEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzamide, commonly known as CYT387, is a small molecule inhibitor that has gained attention in recent years for its potential therapeutic applications. It was first synthesized in 2008 by scientists at the pharmaceutical company Cytopia, now known as CTI BioPharma.

Mechanism of Action

CYT387 exerts its pharmacological effects by selectively inhibiting the activity of JAK1/2. This leads to a reduction in the production of pro-inflammatory cytokines and the proliferation of hematopoietic cells. By modulating these pathways, CYT387 has the potential to restore immune homeostasis and improve disease outcomes.
Biochemical and Physiological Effects:
CYT387 has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been demonstrated to reduce the number of circulating inflammatory cells, including neutrophils and monocytes, in animal models of inflammation. Additionally, CYT387 has been shown to inhibit the growth of hematopoietic cells in vitro and in vivo, suggesting its potential as a treatment for MPNs and other hematological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of CYT387 as a research tool is its selectivity for JAK1/2. This allows for the specific modulation of these pathways without affecting other signaling pathways. However, like all small molecule inhibitors, CYT387 has some limitations. It may have off-target effects, and its efficacy may vary depending on the specific cell type or disease model being studied.

Future Directions

There are several potential future directions for research on CYT387. One area of interest is the development of combination therapies that incorporate CYT387 with other agents, such as chemotherapy or immunotherapy. Additionally, there is ongoing research into the use of CYT387 in other disease models, including autoimmune disorders and solid tumors. Finally, there is a need for further investigation into the long-term safety and efficacy of CYT387 in clinical trials.

Synthesis Methods

The synthesis of CYT387 involves a multi-step process that begins with the reaction of 2-nitrobenzaldehyde with cyclohexene in the presence of a Lewis acid catalyst. The resulting product is then reacted with ethylamine to form the desired compound, CYT387.

Scientific Research Applications

CYT387 has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to inhibit the activity of Janus kinase 1 and 2 (JAK1/2), which play a critical role in the signaling pathways that regulate immune cell function and hematopoiesis. As a result, CYT387 has been investigated as a potential treatment for various hematological disorders, including myeloproliferative neoplasms (MPNs) and lymphoma.

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c18-15(13-8-4-5-9-14(13)17(19)20)16-11-10-12-6-2-1-3-7-12/h4-6,8-9H,1-3,7,10-11H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRZRWQXBBUJEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.